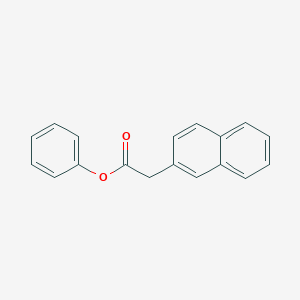

2-Naphthaleneacetic acid, phenyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Naphthaleneacetic acid, phenyl ester, also known as Naphthylacetic acid (NAA), is a synthetic plant hormone that is widely used in plant tissue culture. It is a colorless to light yellow crystalline powder that is soluble in alcohol, ether, and chloroform. NAA is used to stimulate root formation, promote cell division, and regulate plant growth.

Mechanism of Action

NAA works by mimicking the action of natural plant hormones called auxins. Auxins are responsible for regulating plant growth and development, and NAA is able to stimulate the same processes. When applied to plant tissue, NAA is absorbed into the cells and binds to specific receptors, triggering a series of biochemical reactions that promote cell division and root formation.

Biochemical and Physiological Effects:

NAA has a number of biochemical and physiological effects on plants. It stimulates the production of new cells, promotes root growth, and enhances the uptake of nutrients. NAA also regulates the development of plant organs, such as leaves and flowers, and can be used to control the timing of fruit ripening.

Advantages and Limitations for Lab Experiments

NAA is a versatile tool for plant tissue culture and has a number of advantages for lab experiments. It is easy to use and can be applied in a variety of different ways, such as through agar or liquid media. It is also relatively inexpensive compared to other plant hormones. However, NAA can be toxic in high concentrations and must be used with care. It can also have variable effects on different plant species and may not be effective in all cases.

Future Directions

There are a number of future directions for research into NAA and its applications in plant tissue culture. One area of interest is the development of new synthetic auxins that are more effective or have fewer side effects than NAA. Another area of research is the use of NAA in combination with other plant hormones to achieve specific growth effects. Finally, there is interest in understanding the molecular mechanisms of NAA action, which could lead to the development of new tools for plant breeding and genetic engineering.

Synthesis Methods

NAA is synthesized through the esterification of 2-naphthaleneacetic acid with phenol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions for several hours, and the product is then purified using recrystallization.

Scientific Research Applications

NAA is widely used in plant tissue culture for its ability to promote root formation and cell division. It is used to propagate a wide variety of plants, including fruit trees, ornamental plants, and vegetables. NAA is also used in the production of synthetic auxins, which are used in agriculture to increase crop yields.

properties

CAS RN |

158535-61-6 |

|---|---|

Product Name |

2-Naphthaleneacetic acid, phenyl ester |

Molecular Formula |

C18H14O2 |

Molecular Weight |

262.3 g/mol |

IUPAC Name |

phenyl 2-naphthalen-2-ylacetate |

InChI |

InChI=1S/C18H14O2/c19-18(20-17-8-2-1-3-9-17)13-14-10-11-15-6-4-5-7-16(15)12-14/h1-12H,13H2 |

InChI Key |

XELMFXOLCGLVGV-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)OC(=O)CC2=CC3=CC=CC=C3C=C2 |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)CC2=CC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(2-Cyanophenyl)iminohydrazinyl]benzonitrile](/img/structure/B189224.png)

![6,11-dihydro-5H-benzo[a]carbazole](/img/structure/B189231.png)

![2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B189236.png)

![3-[1-(1H-indol-3-yl)-1-pyridin-3-ylethyl]-1H-indole](/img/structure/B189240.png)

![Pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B189246.png)